2-[(Ethylamino)methyl]-3,4-dimethylphenol
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Overview
Description
2-[(Ethylamino)methyl]-3,4-dimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, two methyl groups, and an ethylamino methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-3,4-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylphenol with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-3,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethylamino methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Scientific Research Applications
2-[(Ethylamino)methyl]-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethylamino methyl group can interact with receptors or other biomolecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]-3,4-dimethylphenol
- 2-[(Dimethylamino)methyl]-3,4-dimethylphenol
- 2-[(Ethylamino)methyl]-4-methylphenol
Uniqueness
2-[(Ethylamino)methyl]-3,4-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the ethylamino methyl group and the phenolic hydroxyl group allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
91597-52-3 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(ethylaminomethyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-12-7-10-9(3)8(2)5-6-11(10)13/h5-6,12-13H,4,7H2,1-3H3 |
InChI Key |
ZHZCEWSSKNBNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1C)C)O |
Origin of Product |
United States |
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